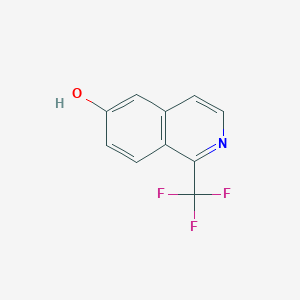

1-(Trifluoromethyl)isoquinolin-6-ol

Description

Properties

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

1-(trifluoromethyl)isoquinolin-6-ol |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9-8-2-1-7(15)5-6(8)3-4-14-9/h1-5,15H |

InChI Key |

VKLLXZXDPMJMFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(F)(F)F)C=C1O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

Introduction of the Trifluoromethylsulfonamide Group

Demethylation to Form the Hydroxyl Group

Purification and Characterization

- The final product is purified by flash chromatography using ethyl acetate/hexane mixtures.

- Structural confirmation is performed by NMR spectroscopy, showing consistency with previously reported data.

Reaction Scheme Summary

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of tetrahydroisoquinoline intermediate | From 2-(3-methoxyphenyl)ethan-1-amine, two steps | ~50 | Moderate yield, key intermediate |

| 2 | Trifluoromethylsulfonamide installation | Triflic anhydride, room temperature | 87 | Efficient trifluoromethylation |

| 3 | Demethylation to hydroxyl group | Boron tribromide (BBr3) | 90 | High yield, forms 6-hydroxy group |

| 4 | Purification | Flash chromatography (EtOAc/Hexane) | - | Product isolated as pure compound |

Alternative and Supporting Methods

- Other methods reported include the use of trifluoroacetic acid for functional group transformations on isoquinolin-6-ol derivatives, though these are less direct for the trifluoromethylation step.

- Alkylation and sulfonylation strategies have been explored in related isoquinoline derivatives, providing routes to modify the nitrogen or aromatic positions with trifluoromethyl groups or related functionalities.

- The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline scaffold, which is then functionalized to yield the target compound.

Research Findings and Yields

The described synthetic route has been validated by recent publications with the following key findings:

- The Pictet-Spengler reaction is reliable for forming the tetrahydroisoquinoline core with moderate to good yields.

- Triflic anhydride is an effective reagent for introducing the trifluoromethylsulfonamide group on the nitrogen atom.

- Demethylation with BBr3 is a high-yielding step to convert methoxy groups to hydroxyl groups without degrading the trifluoromethyl functionality.

- Overall, the multi-step synthesis achieves good overall yields and produces compounds with spectroscopic data consistent with the expected structures.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)isoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions

Major Products: The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives .

Scientific Research Applications

1-(Trifluoromethyl)isoquinolin-6-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)isoquinolin-6-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, affecting their function and activity. This can lead to changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.